1,3-Bis(2,5-dimethoxyphenyl)urea
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Overview
Description
1,3-Bis(2,5-dimethoxyphenyl)urea is an organic compound with the molecular formula C17H20N2O5. It is a derivative of urea, featuring two 2,5-dimethoxyphenyl groups attached to the nitrogen atoms of the urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2,5-dimethoxyphenyl)urea can be synthesized through the reaction of 2,5-dimethoxyaniline with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine. The reaction proceeds via the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 2,5-dimethoxyaniline to form the desired urea derivative .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like phosgene or triphosgene .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1,3-Bis(2,5-dimethoxyphenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,3-Bis(2,5-dimethoxyphenyl)urea is unique due to the specific positioning of the methoxy groups on the aromatic rings. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar urea derivatives .
Properties
CAS No. |
1240-72-8 |
---|---|
Molecular Formula |
C17H20N2O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,3-bis(2,5-dimethoxyphenyl)urea |
InChI |
InChI=1S/C17H20N2O5/c1-21-11-5-7-15(23-3)13(9-11)18-17(20)19-14-10-12(22-2)6-8-16(14)24-4/h5-10H,1-4H3,(H2,18,19,20) |
InChI Key |
GXMYIWLJMJOXNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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